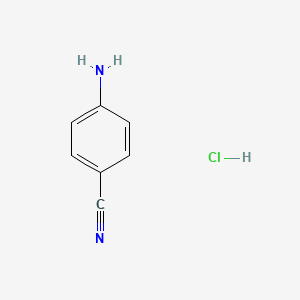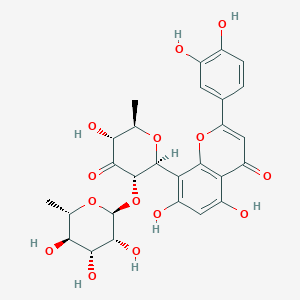
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin is an organic compound with the molecular formula C27H28O14 and a molecular weight of 576.507 g/mol . It is a flavonoid derivative, specifically a luteolin glycoside, which is commonly found in various plants. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin typically involves the glycosylation of luteolin with a rhamnose donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure high yield and purity .
化学反応の分析
Types of Reactions
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of luteolin.
Reduction: Reduced forms of luteolin glycosides.
Substitution: Substituted luteolin derivatives with different sugar units or functional groups.
科学的研究の応用
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting key inflammatory signaling pathways such as NF-κB and JAK-STAT, leading to reduced expression of pro-inflammatory mediators like TNF-α and IL-6.
Anticancer Activity: Inducing apoptosis in cancer cells by modulating pathways such as p53 and caspase activation
類似化合物との比較
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can be compared with other similar compounds, such as:
Luteolin: The aglycone form of the compound, which lacks the rhamnose moiety.
Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a different glycosylation pattern but similar biological activities.
The uniqueness of this compound lies in its specific glycosylation, which may enhance its solubility, stability, and bioavailability compared to its aglycone form .
特性
分子式 |
C27H28O14 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3S,5R,6R)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H28O14/c1-8-20(34)22(36)26(41-27-23(37)21(35)19(33)9(2)39-27)25(38-8)18-14(31)6-13(30)17-15(32)7-16(40-24(17)18)10-3-4-11(28)12(29)5-10/h3-9,19-21,23,25-31,33-35,37H,1-2H3/t8-,9+,19+,20-,21-,23-,25+,26-,27+/m1/s1 |
InChIキー |
NILIUZQXMFPKPV-DVMLBOTRSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


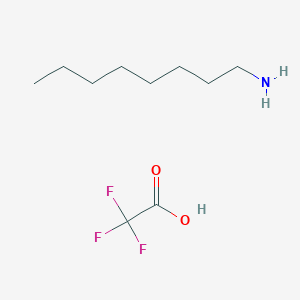
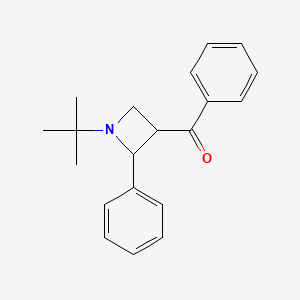

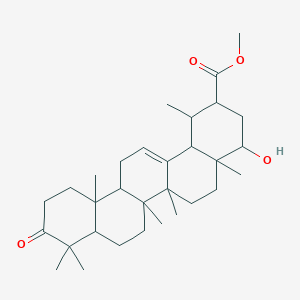
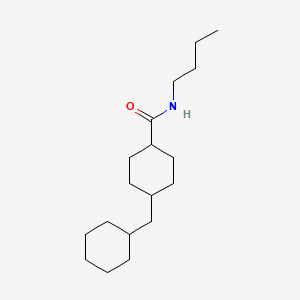


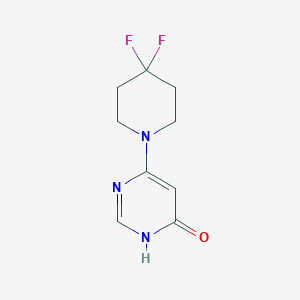


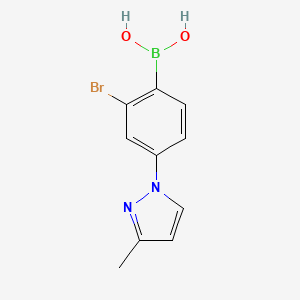
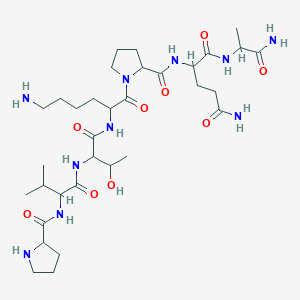
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
